Somniferine Somniferine Somniferine belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Somniferine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, somniferine is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 117611-63-9
VCID: VC20825514
InChI: InChI=1S/C36H36N2O7/c1-37-12-11-35-28-18-5-8-23(39)30(28)44-33(35)29(40)19(15-36(35,41)26(37)14-18)22-16-34-20-7-10-25(43-4)32(34)45-31-24(42-3)9-6-17(27(31)34)13-21(20)38(22)2/h5-10,15,21-22,26,32-33,39,41H,11-14,16H2,1-4H3/t21-,22+,26-,32+,33+,34+,35+,36-/m1/s1
SMILES: CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC
Molecular Formula: C36H36N2O7
Molecular Weight: 608.7 g/mol

Somniferine

CAS No.: 117611-63-9

Cat. No.: VC20825514

Molecular Formula: C36H36N2O7

Molecular Weight: 608.7 g/mol

* For research use only. Not for human or veterinary use.

Somniferine - 117611-63-9

Specification

Description Somniferine belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Somniferine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, somniferine is primarily located in the membrane (predicted from logP).
CAS No. 117611-63-9
Molecular Formula C36H36N2O7
Molecular Weight 608.7 g/mol
IUPAC Name (4R,4aS,7aR,12bS)-6-[(2S,4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-2-yl]-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Standard InChI InChI=1S/C36H36N2O7/c1-37-12-11-35-28-18-5-8-23(39)30(28)44-33(35)29(40)19(15-36(35,41)26(37)14-18)22-16-34-20-7-10-25(43-4)32(34)45-31-24(42-3)9-6-17(27(31)34)13-21(20)38(22)2/h5-10,15,21-22,26,32-33,39,41H,11-14,16H2,1-4H3/t21-,22+,26-,32+,33+,34+,35+,36-/m1/s1
Standard InChI Key JQGBUIZIHWUPHT-CSVNJIPGSA-N
Isomeric SMILES CN1CC[C@]23[C@@H]4C(=O)C(=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[C@@H]6C[C@]78[C@@H]9C(=CC=C7[C@H](N6C)CC1=C8C(=C(C=C1)OC)O9)OC
SMILES CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC
Canonical SMILES CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC

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